beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI)
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Overview
Description
beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI): is a chemical compound that belongs to the class of organic compounds known as glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is characterized by the presence of a glucopyranoside moiety linked to a methoxyphenyl and thienyl group. It is known for its various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl typically involves the glycosylation of a suitable acceptor with a glycosyl donor. One common method is the use of 1-O-acetyl sugars as glycosyl donors, which react with the acceptor in the presence of a promoter such as boron trifluoride etherate. This reaction typically yields the desired glycoside in high yields (79-90%) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The reaction conditions, such as temperature, solvent, and catalyst concentration, would be carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxyphenyl and thienyl groups can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl has several applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or drug delivery agents.
Industry: The compound is used in the production of various glycoside-based products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl involves its interaction with specific molecular targets. The glucopyranoside moiety can bind to enzymes or receptors, modulating their activity. The methoxyphenyl and thienyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl beta-D-glucopyranoside: Similar structure but lacks the thienyl group.
Methyl beta-D-glucopyranoside: A simpler glycoside with a methyl group instead of methoxyphenyl and thienyl groups.
Uniqueness
beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl is unique due to the presence of both methoxyphenyl and thienyl groups, which confer specific chemical properties and biological activities
Properties
Molecular Formula |
C18H22O7S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[2-[(4-methoxyphenyl)methyl]thiophen-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H22O7S/c1-23-11-4-2-10(3-5-11)8-14-12(6-7-26-14)24-18-17(22)16(21)15(20)13(9-19)25-18/h2-7,13,15-22H,8-9H2,1H3 |
InChI Key |
BUXGTLNOWLNUKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=CS2)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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